

An In-depth Technical Guide to 1-Dibenzofuranamine: Chemical Structure, Properties, and Synthesis

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Compound of Interest

Compound Name: 1-Dibenzofuranamine

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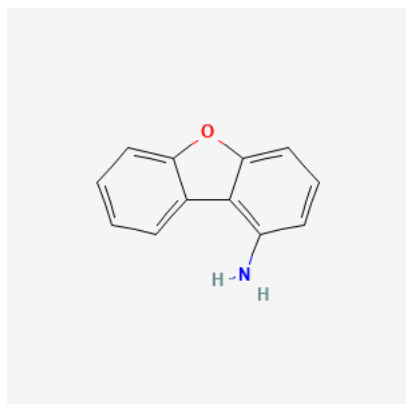
Abstract

1-Dibenzofuranamine, a heterocyclic aromatic amine, serves as a crucial building block in the synthesis of various organic compounds with significant biological activities. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and potential applications. Detailed experimental protocols and spectral data are included to facilitate further research and development in medicinal chemistry and materials science.

Chemical Structure and Properties

1-Dibenzofuranamine, also known as 1-aminodibenzofuran, is a tricyclic aromatic compound. Its structure consists of a central furan ring fused to two benzene rings, with an amine group substituted at the 1-position.

Chemical Structure:

Table 1: Chemical Identifiers and Basic Properties of **1-Dibenzofuranamine**

Property	Value	Reference
IUPAC Name	dibenzofuran-1-amine	[1]
Synonyms	1-Aminodibenzofuran	[1]
CAS Number	50548-40-8	[1]
Molecular Formula	C ₁₂ H ₉ NO	[1]
Molecular Weight	183.21 g/mol	[1]

Table 2: Physicochemical Properties of **1-Dibenzofuranamine** and Related Compounds

Property	1-Dibenzofuranamine	Dibenzofuran (Parent Compound)	3-Dibenzofuranamine (Isomer)
Melting Point (°C)	Data not available	80-82	94
Boiling Point (°C)	Data not available	154-155 (at 20 mmHg)	369.1 (at 760 mmHg)
Solubility	Data not available	Soluble in nonpolar organic solvents, insoluble in water	Data not available

Note: Experimental physical properties for **1-Dibenzofuranamine** are not readily available in the searched literature. Data for the parent compound, dibenzofuran, and the 3-amino isomer are provided for reference.[\[2\]](#)[\[3\]](#)

Table 3: Spectral Data for 1-Nitrodibenzofuran (Precursor to **1-Dibenzofuranamine**)

Spectral Data	Values	Reference
IR (KBr, cm ⁻¹)	vmax 1518 (N=O), 1690, 1441-1630 (C=C), 973-1150 (C-O, C-N)	[4]
¹ H NMR (400 MHz, DMSO-d ₆ , ppm)	δ 8.84 (t, 1H, J=8.1Hz, Ar-CH), 8.53 (d, 1H, J=7.6Hz, Ar-CH), 8.52-8.25 (m, 3H, Ar-3CH), 7.99-7.58 (m, 2H, Ar-2CH)	[4]
¹³ C NMR (100 MHz, DMSO-d ₆ , ppm)	δ 112.52, 118.16, 119.09, 120.42, 120.57, 124.36, 125.86, 128.20, 129.86, 130.62, 132.08, 143.02	[4]
LCMS [M+1] ⁺	m/z 214.19	[4]

Note: Detailed spectral data for **1-Dibenzofuranamine** is not fully available. The data for its precursor, 1-nitrodibenzofuran, is provided as a reference.

Synthesis of 1-Dibenzofuranamine

A common synthetic route to **1-Dibenzofuranamine** involves the synthesis of 1-nitrodibenzofuran followed by its reduction.

Experimental Protocol: Synthesis of 1-Nitrodibenzofuran

Materials:

- 1,3-Dinitrobenzene
- 2-Iodophenol

- Dimethoxyethane (DME)
- Pyridine
- Potassium tertiary butoxide
- Silica gel for column chromatography

Procedure:

- To a solution of 1,3-dinitrobenzene (1 eq) and 2-iodophenol (1 eq) in dimethoxyethane and pyridine, add potassium tertiary butoxide (2 eq).[4]
- Heat the reaction mixture to 100°C for 16 hours, monitoring the progress by Thin Layer Chromatography (TLC).[4]
- After completion, purify the residue using column chromatography to obtain 1-nitrodibenzofuran.[4]

Experimental Protocol: Synthesis of 1-Dibenzofuranamine (Reduction of 1-Nitrodibenzofuran)

Materials:

- 1-Nitrodibenzofuran
- Stannous chloride (SnCl_2)
- Concentrated Hydrochloric Acid (HCl)
- Ice water

Procedure:

- To a stirred solution of 1-nitrodibenzofuran in concentrated HCl at 0°C, add stannous chloride (1.5 eq) portion-wise.[4]
- Stir the reaction for 4 hours at 0°C, monitoring the progress by TLC.[4]

- Upon completion, quench the reaction with ice water to precipitate **1-Dibenzofuranamine**.^[4]

Purification

The crude **1-Dibenzofuranamine** can be purified by recrystallization from a suitable solvent such as diethyl ether to yield the pure product.^[4]

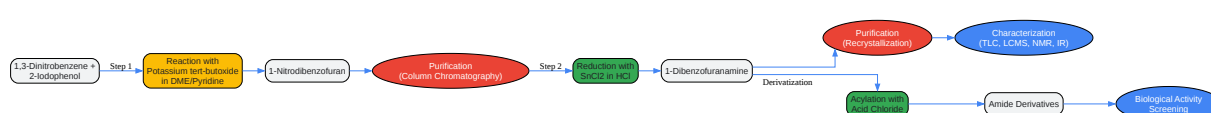
Chemical Reactions and Biological Activity

1-Dibenzofuranamine can undergo various chemical reactions typical of primary aromatic amines, such as acylation to form amides. These derivatives have been investigated for their biological activities.

Derivatives of 1-aminodibenzofuran have shown potential as antimicrobial agents. Studies have demonstrated their in vitro activity against various bacterial and fungal strains.^[4] The dibenzofuran scaffold is present in several natural products that exhibit cytotoxic and anti-inflammatory activities.^[4]

Experimental and Logical Workflows

The synthesis of **1-Dibenzofuranamine** and its derivatives follows a logical progression from starting materials to the final products, with purification and characterization steps at each stage.

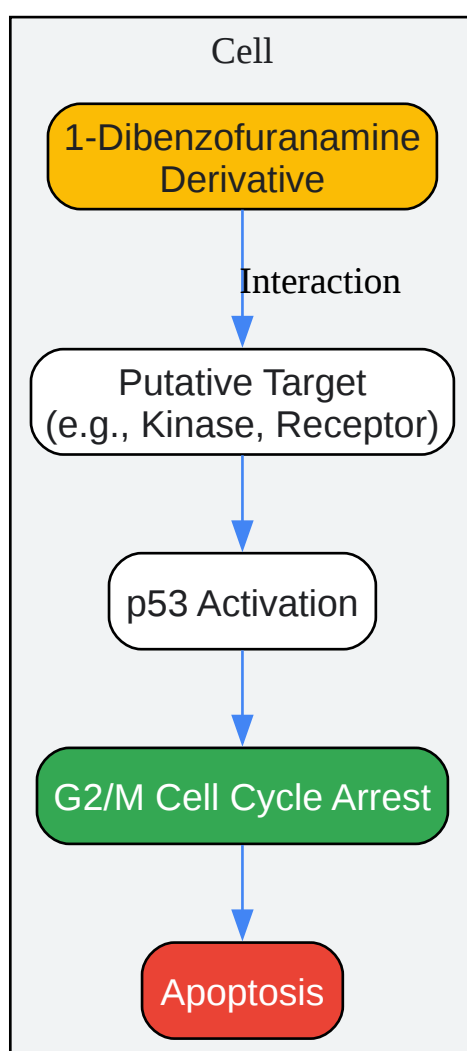


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Caption: Synthetic workflow for **1-Dibenzofuranamine** and its derivatives.

Signaling Pathways

Currently, there is no specific information available in the scientific literature detailing the direct involvement of **1-Dibenzofuranamine** in any signaling pathways. However, given that derivatives of the broader benzofuran class of compounds have been shown to exhibit anticancer properties, it is plausible that **1-Dibenzofuranamine** derivatives could potentially interact with pathways involved in cell cycle regulation and apoptosis. For instance, some benzofuran derivatives have been reported to induce G2/M cell cycle arrest through a p53-dependent pathway. Further research is required to elucidate the specific mechanisms of action and signaling pathways for **1-Dibenzofuranamine** and its derivatives.



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Caption: Hypothetical signaling pathway for **1-Dibenzofuranamine** derivatives.

Conclusion

1-Dibenzofuranamine is a valuable heterocyclic compound with a straightforward synthetic route. While detailed physicochemical and spectral data for the parent amine are limited, its derivatives have shown promising biological activities, particularly as antimicrobial agents. The lack of information on its interaction with specific signaling pathways presents an opportunity for future research. This guide provides a foundational understanding for scientists and researchers to explore the potential of **1-Dibenzofuranamine** in drug discovery and materials science. Further investigation into its properties, biological mechanisms, and potential therapeutic applications is warranted.

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